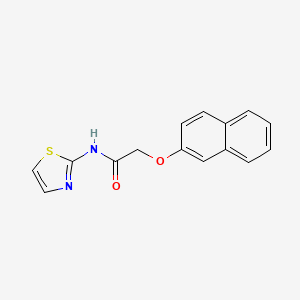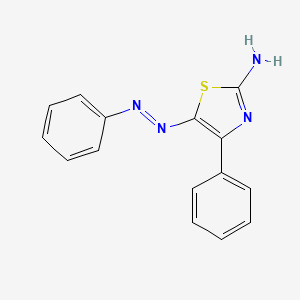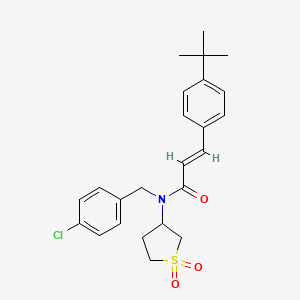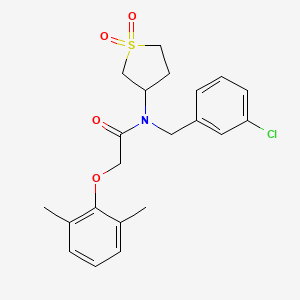![molecular formula C19H11Cl3N2S2 B15098056 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B15098056.png)
5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of Dichlorobenzylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the dichlorobenzylsulfanyl group is attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to biologically active molecules.
Medicine
Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where thienopyrimidines have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceutical Manufacturing: Use in the synthesis of other complex molecules.
作用機序
The mechanism of action for 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.
Benzylsulfanyl Derivatives: Compounds with similar benzylsulfanyl groups but different core structures.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties compared to other similar compounds.
特性
分子式 |
C19H11Cl3N2S2 |
|---|---|
分子量 |
437.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H11Cl3N2S2/c20-13-4-1-11(2-5-13)15-9-26-19-17(15)18(23-10-24-19)25-8-12-3-6-14(21)7-16(12)22/h1-7,9-10H,8H2 |
InChIキー |
CXZNIPVZEDPBAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC4=C(C=C(C=C4)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15097987.png)

![methyl 2-({[2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15097997.png)

![1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyc lohexane]-9-yl)-4-methoxybenzene](/img/structure/B15098018.png)
![4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B15098019.png)
![ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15098025.png)


![(5Z)-2-(2-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098041.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide](/img/structure/B15098048.png)



